CYMAL-5
Overview
Description
Cyclohexyl-pentyl-maltoside is a specialized non-ionic detergent designed for the solubilization, stabilization, and manipulation of biomolecules, particularly membrane proteins. It is widely used in protein purification, structural biology studies, and other research involving membrane proteins .
Mechanism of Action
Target of Action
The primary targets of 5-Cyclohexyl-1-pentyl-beta-D-maltoside, also known as Cymal-5, are membrane proteins . Membrane proteins play a crucial role in various biological processes, including signal transduction, transport of molecules, and cell adhesion. This compound is designed to interact with these proteins, enabling their solubilization, stabilization, and manipulation .
Mode of Action
This compound interacts with membrane proteins by solubilizing them from lipid bilayers, allowing for their extraction and study in solution . The compound has a specific combination of a cyclohexyl and pentyl alkyl chain attached to the maltose moiety, which enhances its hydrophobicity, solubilization properties, and interactions with certain types of membrane proteins .
Pharmacokinetics
It’s known that the compound has a critical micelle concentration (cmc) of approximately 24-50 mM , which can influence its bioavailability and efficacy.
Result of Action
This compound is often utilized for the solubilization and stabilization of membrane protein complexes . Its solubilization efficiency allows for the extraction of intact complexes, helping to preserve their native structure and functionality . This makes this compound a valuable tool in protein purification, structural biology studies, and other research involving membrane proteins .
Action Environment
The specific solubilization efficiency of this compound can vary depending on the specific protein, its structural features, and the experimental conditions . Therefore, environmental factors such as temperature, pH, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
5-Cyclohexyl-1-pentyl-beta-D-maltoside enhances the detergent’s hydrophobicity, solubilization properties, and interactions with certain types of membrane proteins . It is often utilized for solubilization and stabilization of membrane protein complexes . The solubilization efficiency allows for the extraction of intact complexes, helping to preserve their native structure and functionality .
Cellular Effects
The primary cellular effect of 5-Cyclohexyl-1-pentyl-beta-D-maltoside is its ability to efficiently solubilize membrane proteins from lipid bilayers . This allows for the extraction and study of these proteins in solution, which can provide valuable insights into their function and role in various cellular processes .
Molecular Mechanism
At the molecular level, 5-Cyclohexyl-1-pentyl-beta-D-maltoside interacts with membrane proteins, enabling their solubilization and extraction from lipid bilayers . The specific mechanism of action can vary depending on the specific protein, its structural features, and the experimental conditions .
Temporal Effects in Laboratory Settings
The effects of 5-Cyclohexyl-1-pentyl-beta-D-maltoside can change over time in laboratory settings. Its solubilization efficiency can vary depending on the specific protein, its structural features, and the experimental conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl-pentyl-maltoside involves the reaction of cyclohexyl alcohol with pentyl bromide to form cyclohexyl-pentyl ether. This intermediate is then reacted with maltose under acidic conditions to yield cyclohexyl-pentyl-maltoside. The reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the formation of the glycosidic bond.
Industrial Production Methods: In industrial settings, the production of cyclohexyl-pentyl-maltoside is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced reaction control and purification steps to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl-pentyl-maltoside primarily undergoes substitution reactions due to the presence of the glycosidic bond. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives of cyclohexyl-pentyl-maltoside, while oxidation reactions can produce carboxylic acids or aldehydes .
Scientific Research Applications
Cyclohexyl-pentyl-maltoside is extensively used in scientific research due to its unique properties:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Medicine: Utilized in drug formulation and delivery systems to improve the bioavailability of hydrophobic drugs.
Comparison with Similar Compounds
Cyclohexyl-pentyl-maltoside is unique due to its specific combination of cyclohexyl and pentyl alkyl chains attached to the maltose moiety. This combination enhances its hydrophobicity and solubilization properties compared to other similar compounds such as:
Cyclohexyl-hexyl-maltoside: Has a longer alkyl chain, which can affect its solubilization efficiency and interactions with membrane proteins.
Cyclohexyl-heptyl-maltoside: Even longer alkyl chain, further increasing hydrophobicity and potentially altering its solubilization properties.
Decyl maltoside: A linear chain analog with different solubilization properties and critical micelle concentration.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(5-cyclohexylpentoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O11/c24-11-14-16(26)17(27)19(29)23(32-14)34-21-15(12-25)33-22(20(30)18(21)28)31-10-6-2-5-9-13-7-3-1-4-8-13/h13-30H,1-12H2/t14-,15-,16-,17+,18-,19-,20-,21-,22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTGFZGNOSKUDA-ZNGNCRBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416123 | |
Record name | CYMAL-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250692-65-0 | |
Record name | Cyclohexyl-pentyl-maltoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04664 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYMAL-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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